molecular formula C15H29NSSn B2968939 5-(Tributylstannyl)isothiazole CAS No. 1416853-22-9

5-(Tributylstannyl)isothiazole

Cat. No. B2968939
M. Wt: 374.17
InChI Key: PFOMGRUTPCHAKB-UHFFFAOYSA-N
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Patent
US09056873B2

Procedure details

To a cold (−78° C.) solution of isothiazole (100 mg, 1.175 mmol) in anhydrous THF (2.0 mL) was added n-butyllithium (0.808 mL, 1.292 mmol) dropwise. The reaction mixture was stirred for 60 minutes at −78° C. A solution of tributylchlorostannane (0.380 mL, 1.410 mmol) in anhydrous THF (0.5 mL) was added, and the reaction mixture was stirred for 30 minutes at −78° C. The solution was allowed to warm to room temperature over a 1 hour period. Saturated aqueous sodium bicarbonate was added and the aqueous phase was extracted with EtOAc. The combined organic phase was dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo. The residue was purified by silica gel chromatography (Flash 60 column) eluting with hexane/EtOAc (19:1) to give the title compound as a pale yellow oil (139.3 mg, 32%). 1H NMR (500 MHz, CDCl3) δ ppm 0.90 (t, J=7.32 Hz, 9H), 1.14-1.20 (m, 6H), 1.28-1.39 (m, 6H), 1.51-1.62 (m, 6H), 7.27-7.32 (m, 1H), 8.66 (d, J=1.46 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.808 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C([Li])CCC.[CH2:11]([Sn:15]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])Cl)[CH2:12][CH2:13][CH3:14].C(=O)(O)[O-].[Na+]>C1COCC1>[CH2:21]([Sn:15]([CH2:11][CH2:12][CH2:13][CH3:14])([CH2:17][CH2:18][CH2:19][CH3:20])[C:5]1[S:1][N:2]=[CH:3][CH:4]=1)[CH2:22][CH2:23][CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
S1N=CC=C1
Name
Quantity
0.808 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 60 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes at −78° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a 1 hour period
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Flash 60 column)
WASH
Type
WASH
Details
eluting with hexane/EtOAc (19:1)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(CCC)[Sn](C1=CC=NS1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 139.3 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.